

Application Notes and Protocols for Propargyl-PEG4-sulfonic acid in Proteomics Research

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| Compound of Interest | | |
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| Compound Name: | Propargyl-PEG4-sulfonic acid | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-sulfonic acid is a heterobifunctional linker designed for applications in chemical biology and proteomics.[1][2][3] This linker possesses two key functional groups: a terminal propargyl group (an alkyne) and a sulfonic acid moiety, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2][3] The propargyl group enables highly efficient and specific covalent bond formation with azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] The PEG4 spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.[6] The sulfonic acid group, a strong acid, further increases the hydrophilicity and polarity of the molecule. While not typically used for direct covalent conjugation to proteins under biological conditions, it can influence the overall physicochemical properties of the molecule it is incorporated into, such as solubility and potential for ionic interactions.[7][8]

This document provides detailed application notes and protocols for the use of **Propargyl-PEG4-sulfonic acid** as a linker in two key areas of proteomics research: the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and in Activity-Based Protein Profiling (ABPP) for the identification and enrichment of enzyme classes.

Application 1: Synthesis of PROTACs for Targeted Protein Degradation

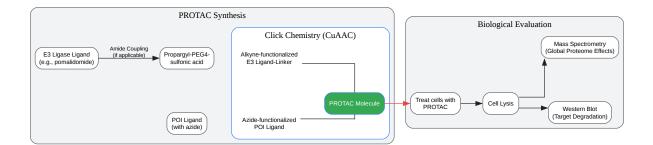


PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4][9] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[9] The linker's composition and length are critical for the efficacy of the PROTAC.[9] **PropargyI-PEG4-sulfonic acid** can be utilized in a modular approach to PROTAC synthesis, where the propargyI group allows for the efficient connection of the POI-binding and E3 ligase-recruiting moieties.[4][10]

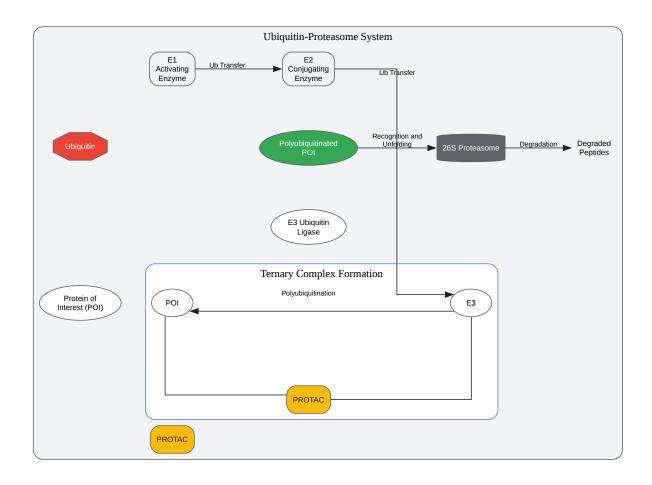
Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using **Propargyl-PEG4-sulfonic acid** typically involves a convergent approach where the POI ligand and the E3 ligase ligand are functionalized with complementary click chemistry handles (an azide and an alkyne). The propargyl group of the linker serves as the alkyne component.

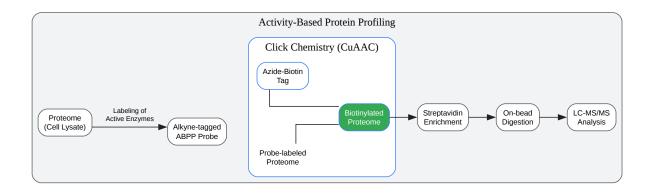












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